![molecular formula C15H22N2 B1440549 9-Benzyl-6,9-diazaspiro[4.5]decane CAS No. 1248907-99-4](/img/structure/B1440549.png)

9-Benzyl-6,9-diazaspiro[4.5]decane

Descripción general

Descripción

Synthesis Analysis

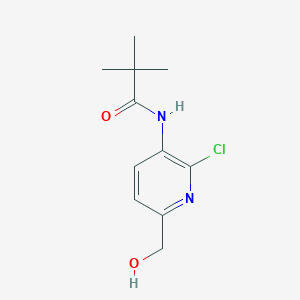

The synthesis of similar compounds has been reported in the literature . The intermediates were prepared via adopting Strecker synthesis on the proper cycloalkanone followed by partial hydrolysis of the obtained nitrile functionality and subsequent N-cyanomethylation . These intermediates were subjected to complete nitrile hydrolysis to give the respective carboxylic acid derivatives which were cyclized under mild conditions to give the spiro compounds . Ultimately, these spiro compounds were alkylated or aralkylated to give the target compounds .

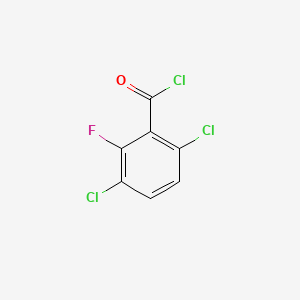

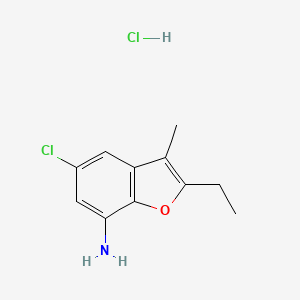

Molecular Structure Analysis

The molecule contains a total of 50 bond(s). There are 22 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

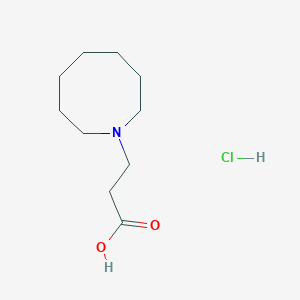

9-Benzyl-6,9-diazaspiro[4.5]decane: has been reported to exhibit significant anticonvulsant activity . In particular, derivatives of this compound have shown promising results in preliminary anticonvulsant evaluations, with one derivative demonstrating an ED50 of 0.0043 mmol/kg in the scPTZ screen . This potency is substantially higher than that of traditional anticonvulsant drugs like Phenobarbital and Ethosuximide, indicating its potential as a new class of antiepileptic medication.

Synthesis of Spirocyclic Heterocycles

The compound serves as an intermediate in the synthesis of spirocyclic heterocycles. These structures are of interest due to their biological activity and potential pharmaceutical applications. The synthesis process involves Strecker synthesis, partial hydrolysis, and subsequent N-cyanomethylation .

Biological Activity in Neurological Disorders

Beyond anticonvulsant properties, 9-Benzyl-6,9-diazaspiro[4.5]decane and its derivatives may have broader implications in the treatment of various neurological disorders. This is due to their action on the central nervous system, which could be harnessed to develop treatments for conditions such as anxiety, depression, and other mood disorders .

Small-Molecule Organic Compound Research

As a small-molecule organic compound, 9-Benzyl-6,9-diazaspiro[4.5]decane is part of a family of compounds known for their biological activity. Research into these compounds can lead to the discovery of new drugs with applications in various fields of medicine, including oncology and infectious diseases.

Chemical Synthesis and Procurement

This compound is also significant in the context of chemical synthesis and procurement for research purposes. It is available for bulk custom synthesis and sourcing, which is crucial for the development of new pharmaceuticals and the study of their properties .

Heterocyclic Chemistry Education

Lastly, the study and application of 9-Benzyl-6,9-diazaspiro[4.5]decane contribute to the field of heterocyclic chemistry education. By understanding its synthesis and applications, students and researchers can gain insights into the complex world of medicinal chemistry and drug design .

Safety And Hazards

Propiedades

IUPAC Name |

9-benzyl-6,9-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-10-16-15(13-17)8-4-5-9-15/h1-3,6-7,16H,4-5,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJUEFXVUZMIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-6,9-diazaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)

![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)

![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)

![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)